Resatorvid

Vue d'ensemble

Description

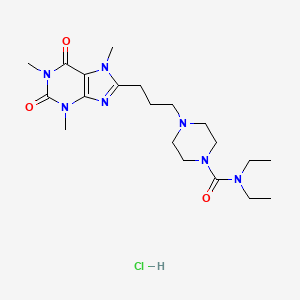

Resatorvid, également connu sous le nom de TAK-242, est un dérivé du cyclohexane qui a été développé par des scientifiques de Takeda Pharmaceuticals. Il est principalement connu pour son rôle d’inhibiteur du récepteur 4 de type Toll (TLR4), un récepteur impliqué dans la réponse immunitaire. This compound a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que la septicémie, les maladies inflammatoires et diverses formes de cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

La synthèse du this compound implique plusieurs étapes, commençant par la préparation du noyau cyclohexène. Les étapes clés comprennent:

Formation du cycle cyclohexène: Ceci est réalisé par une série de réactions de cyclisation.

Introduction du groupe sulfonamide: Cela implique la réaction du dérivé cyclohexène avec un réactif sulfonamide.

Addition du groupe carboxylate: Cette étape implique une estérification pour introduire le groupe carboxylate d'éthyle.

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Industrial Production Methods

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Cela implique l'utilisation de réacteurs à grande échelle, de procédés à flux continu et de techniques de purification avancées pour produire du this compound en vrac .

Chemical Reactions Analysis

Types of Reactions

This compound subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Il peut également subir des réactions de réduction pour donner des formes réduites.

Substitution: Le composé peut participer à des réactions de substitution, en particulier impliquant les groupes sulfonamide et carboxylate.

Common Reagents and Conditions

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution

Major Products

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

Scientific Research Applications

This compound a une large gamme d'applications de recherche scientifique:

Chimie: Il est utilisé comme composé outil pour étudier les voies de signalisation TLR4 et pour développer de nouveaux inhibiteurs.

Biologie: this compound est utilisé dans la recherche pour comprendre le rôle du TLR4 dans divers processus biologiques, notamment l'inflammation et la réponse immunitaire.

Médecine: Le composé a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que la septicémie, les maladies inflammatoires et le cancer.

Industrie: This compound est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments .

Mechanism of Action

This compound exerce ses effets en se liant directement au domaine intracellulaire du récepteur 4 de type Toll (TLR4). Cette liaison empêche le TLR4 d'interagir avec ses molécules adaptatrices, telles que TIRAP, inhibant ainsi la transduction du signal en aval. En conséquence, la production de médiateurs inflammatoires, tels que les cytokines, est supprimée. Ce mécanisme fait de this compound un puissant agent anti-inflammatoire .

Comparison with Similar Compounds

This compound est unique dans son inhibition spécifique de la signalisation TLR4. Des composés similaires comprennent:

TLR4-IN-C34: Un autre inhibiteur du TLR4 avec une structure chimique différente.

M62812: Un composé présentant des propriétés inhibitrices du TLR4 similaires mais une pharmacocinétique et une pharmacodynamie différentes.

Comparé à ces composés, this compound a montré une puissance et une sélectivité supérieures dans l'inhibition de la signalisation TLR4, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Resatorvid has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study TLR4 signaling pathways and to develop new inhibitors.

Biology: this compound is employed in research to understand the role of TLR4 in various biological processes, including inflammation and immune response.

Medicine: The compound has been investigated for its potential therapeutic effects in conditions such as sepsis, inflammatory diseases, and cancer.

Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .

Mécanisme D'action

Target of Action

Resatorvid, also known as TAK-242, is a small molecule that primarily targets the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that plays a crucial role in the body’s immune response by recognizing bacterial components .

Mode of Action

This compound works by binding directly to a specific cysteine residue (Cys747) located intracellularly . This binding prevents TLR4 from interacting with its adaptor proteins, such as TIRAP . As a result, downstream signal transduction is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting TLR4, this compound suppresses the production of inflammatory mediators such as cytokines . This is achieved by preventing the signal transduction through TLR4, which is a key step in the activation of the NF-κB pathway .

Result of Action

The inhibition of TLR4 by this compound leads to a decrease in the production of inflammatory cytokines such as IL1-β, IL-6, and TNF-α . This results in a reduction of inflammation and immune responses. In addition, this compound has been shown to have neuroprotective effects in preclinical models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of resatorvid involves several steps, starting with the preparation of the cyclohexene core. The key steps include:

Formation of the cyclohexene ring: This is achieved through a series of cyclization reactions.

Introduction of the sulfonamide group: This involves the reaction of the cyclohexene derivative with a sulfonamide reagent.

Addition of the carboxylate group: This step involves esterification to introduce the ethyl carboxylate group.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce this compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

Resatorvid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide and carboxylate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Resatorvid is unique in its specific inhibition of TLR4 signaling. Similar compounds include:

TLR4-IN-C34: Another TLR4 inhibitor with a different chemical structure.

M62812: A compound with similar TLR4 inhibitory properties but different pharmacokinetics and pharmacodynamics.

Compared to these compounds, this compound has shown superior potency and selectivity in inhibiting TLR4 signaling, making it a valuable tool in both research and potential therapeutic applications .

Propriétés

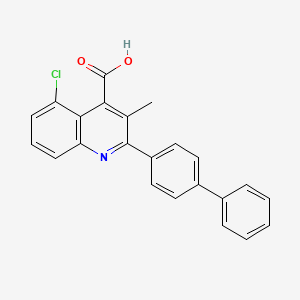

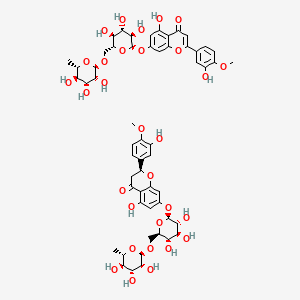

IUPAC Name |

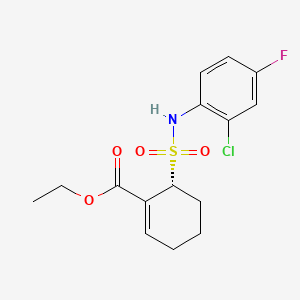

ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947269 | |

| Record name | Resatorvid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TAK-242 suppresses production of inflammatory mediators such as cytokine by inhibiting the signal transduction through Toll-like receptor 4 (TLR4) which is one of the receptors recognizing the bacterial components. | |

| Record name | Resatorvid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

243984-11-4 | |

| Record name | Resatorvid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resatorvid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resatorvid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resatorvid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESATORVID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of resatorvid?

A1: this compound (TAK-242) selectively targets Toll-like receptor 4 (TLR4). [, , , ]

Q2: How does this compound interact with TLR4?

A2: this compound binds directly to the intracellular domain of TLR4, specifically at the amino acid cysteine 747 (Cys747). [] This binding interferes with the interaction between TLR4 and its adaptor molecules, such as TIRAP and TRAM. []

Q3: What are the downstream consequences of this compound binding to TLR4?

A3: By disrupting the TLR4 signaling pathway, this compound inhibits the activation of downstream signaling cascades, including NF-κB, MAPK (JNK, p38, ERK), and interferon-sensitive response element (ISRE) activation. [, , ] This inhibition reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. [, , , , , , , , , ]

Q4: Does this compound affect the expression levels of TLR4 itself?

A5: this compound does not seem to directly influence TLR4 expression levels. Studies using human coronary artery endothelial cells exposed to LPS showed no effect of this compound on TLR4 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H17ClN4O3S, and its molecular weight is 452.92 g/mol. [This information is not explicitly stated in the provided abstracts but can be found in chemical databases.]

Q6: Is there spectroscopic data available for this compound?

A7: While the provided abstracts don't detail specific spectroscopic data, studies have employed techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), hot-stage microscopy (HSM), Raman spectroscopy, and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopic analysis to characterize this compound and its formulations. []

Q7: Has the compatibility of this compound with various topical formulations been investigated?

A8: Yes, researchers have explored incorporating this compound into topical formulations using FDA-approved excipients, such as DermaBaseTM, PENcreamTM, polyethylene glycol (PEG)-400, propylene glycol (PG), carbomer gel, hyaluronic acid (HA) gel, and Pluronic® F-127 poloxamer triblock copolymer gel. []

Q8: What is the significance of developing topical this compound formulations?

A9: Topical formulations are particularly relevant for skin conditions like nonmelanoma skin cancer (NMSC). Delivering this compound directly to the skin could enhance its efficacy in preventing UV-induced damage and tumorigenesis while minimizing systemic side effects. [, , ]

Q9: How is this compound metabolized in the body?

A10: One known metabolite of this compound is 4-amino-3-chlorophenyl hydrogen sulfate (M-III). Research indicates significant species differences in the pharmacokinetics of M-III between rats and dogs, primarily attributed to variations in urinary excretion processes. [, ]

Q10: What in vitro models have been used to investigate the efficacy of this compound?

A10: Various cell lines have been employed to study this compound's effects, including:

- Human keratinocytes (HaCaT) to understand its role in UV-induced stress signaling and epithelial-mesenchymal transition (EMT). []

- Murine macrophage cell line (RAW264.7) to investigate its ability to suppress LPS-induced inflammation. [, , ]

- Human coronary artery endothelial cells (HCAECs) to examine its impact on vascular inflammatory responses. []

- Human gastric cancer cell line (MFC) to evaluate its potential as a radiosensitizer. []

Q11: What in vivo models have been utilized to assess this compound's therapeutic potential?

A11: Several animal models have been employed, including:

- UV-induced skin tumorigenesis in SKH-1 mice: this compound significantly suppressed tumor area and multiplicity, demonstrating its potential in NMSC chemoprevention. [, ]

- Global cerebral ischemic reperfusion injury in rats: this compound pretreatment reduced brain inflammatory markers and histopathological damage, suggesting neuroprotective effects. []

- Methotrexate-induced liver injury in rats: this compound pretreatment showed hepatoprotective effects, reducing inflammation and partially restoring histopathological fatty alterations. []

- Cyclophosphamide-induced mouse cystitis: this compound prevented voiding dysfunction and inflammation, highlighting its potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). []

- Heme-induced acute lung injury in sickle cell mice: this compound preserved lung function and improved survival, offering a potential therapeutic strategy for acute chest syndrome. []

Q12: Are there any biomarkers associated with this compound's efficacy?

A14: While specific biomarkers for this compound's efficacy are still under investigation, researchers are exploring the correlation between TLR4 expression levels and treatment response. For instance, in hepatocellular carcinoma (HCC), high tumoral TLR4 mRNA expression was linked to NAFLD and obesity, suggesting a potential target population for this compound-based chemoprevention. []

Q13: What drug delivery strategies are being investigated to enhance the efficacy of this compound?

A15: Researchers are actively exploring innovative drug delivery systems, such as in situ forming photo-crosslinked hydrogels, to improve this compound's delivery to specific target tissues, like surgical wound beds in breast cancer models. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)